N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide
Overview
Description
N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide: is a complex organic compound that belongs to the class of benzoxadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine.
Attachment of the 4-ethylcyclohexyl Group: The final step involves the alkylation of the benzoxadiazole-sulfonamide intermediate with 4-ethylcyclohexyl bromide or a similar alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced at the benzoxadiazole ring or the sulfonamide group, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or sulfonic acid groups, on the benzoxadiazole ring.
Scientific Research Applications
Chemistry: N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly as an inhibitor of enzymes or receptors involved in disease pathways. Its structure can be modified to enhance its pharmacological properties and target specificity.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzoxadiazole ring may also contribute to the compound’s binding affinity and specificity through π-π stacking interactions and hydrophobic effects.
Comparison with Similar Compounds
N-(4-ethylcyclohexyl)-N’-propylurea: This compound shares the 4-ethylcyclohexyl group but has a different functional group (urea) instead of the benzoxadiazole-sulfonamide structure.
N-[(trans-4-ethylcyclohexyl)carbonyl]-D-phenylalanine: This compound contains the 4-ethylcyclohexyl group and a phenylalanine moiety, differing in its overall structure and functional groups.
Uniqueness: N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both the benzoxadiazole ring and the sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity. The compound’s structure allows for versatile modifications, making it a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-2-10-6-8-11(9-7-10)17-21(18,19)13-5-3-4-12-14(13)16-20-15-12/h3-5,10-11,17H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVJEVFFBAFCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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